Cas no 25400-40-2 (5,11,16,22,27-Pentaazadotriacontanoicacid, 32-amino-5,16,27-trihydroxy-4,12,15,23,26-pentaoxo-)
25400-40-2 structure
Product Name:5,11,16,22,27-Pentaazadotriacontanoicacid, 32-amino-5,16,27-trihydroxy-4,12,15,23,26-pentaoxo-
Numero CAS:25400-40-2
MF:C27H50N6O10
MW:618.720107555389
CID:278234
PubChem ID:11444934
Update Time:2025-04-19
5,11,16,22,27-Pentaazadotriacontanoicacid, 32-amino-5,16,27-trihydroxy-4,12,15,23,26-pentaoxo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5,11,16,22,27-Pentaazadotriacontanoicacid, 32-amino-5,16,27-trihydroxy-4,12,15,23,26-pentaoxo-
- 4-[5-[[4-[5-[[4-[5-aminopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoic acid
- Deferoxamine G1
- Deferrioxamine G
- Desferrioxamine G
- Proferrioxamine G1
- Succinamicacid, N-[5-[3-[[5-[3-[(5-aminopentyl)hydroxycarbamoyl]propionamido]pentyl]hydroxycarbamoyl]propionamido]pentyl]-N-hydroxy-(7CI,8CI)
- desferrioxamine G1
- 25400-40-2
- Q27122070
- N-(5-{3-[(5-{3-[(5-Amino-pentyl)-hydroxy-carbamoyl]-propionylamino}-pentyl)-hydroxy-carbamoyl]-propionylamino}-pentyl)-N-hydroxy-succinamic acid
- LMFA08020171
- 32-amino-5,16,27-trihydroxy-4,12,15,23,26-pentaoxo-5,11,16,22,27-pentaazadotriacontan-1-oic acid
- DTXSID10466012
- EX-A6300
- CHEBI:50439
-
- Inchi: 1S/C27H50N6O10/c28-16-4-1-7-19-31(41)24(36)12-10-22(34)29-17-5-2-8-20-32(42)25(37)13-11-23(35)30-18-6-3-9-21-33(43)26(38)14-15-27(39)40/h41-43H,1-21,28H2,(H,29,34)(H,30,35)(H,39,40)
- Chiave InChI: MIVGUYBAQIHKPJ-UHFFFAOYSA-N
- Sorrisi: ON(C(CCC(NCCCCCN(C(CCC(=O)O)=O)O)=O)=O)CCCCCNC(CCC(N(CCCCCN)O)=O)=O
Proprietà calcolate
- Massa esatta: 618.3591
- Massa monoisotopica: 618.35884181g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 43
- Conta legami ruotabili: 26
- Complessità: 860
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -5
- Superficie polare topologica: 243Ų
Proprietà sperimentali
- PSA: 243.14
5,11,16,22,27-Pentaazadotriacontanoicacid, 32-amino-5,16,27-trihydroxy-4,12,15,23,26-pentaoxo- Letteratura correlata
-
Navid Adnani,Scott R. Rajski,Tim S. Bugni Nat. Prod. Rep. 2017 34 784
-
Yingying Sun,A. Ninh Pham,T. David Waite Environ. Sci.: Processes Impacts 2018 20 232
-
Yingying Sun,A. Ninh Pham,T. David Waite Environ. Sci.: Processes Impacts 2018 20 232
-
Martha Gledhill,Subhajit Basu,Yeala Shaked Metallomics 2019 11 1547
25400-40-2 (5,11,16,22,27-Pentaazadotriacontanoicacid, 32-amino-5,16,27-trihydroxy-4,12,15,23,26-pentaoxo-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso